molecular formula C9H10Cl2O2S B7911675 Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Cat. No.: B7911675
M. Wt: 253.14 g/mol
InChI Key: QBIISRPFQMAHGA-UHFFFAOYSA-N
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Description

Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a thiophene derivative with significant applications in various fields of chemistry and industry. Thiophene derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-2-13-9(12)7-3-6(4-10)8(5-11)14-7/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIISRPFQMAHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of thiophene-2-carboxylate derivatives. One common method includes the reaction of thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate involves its interaction with biological targets through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiophene ring also contributes to the compound’s ability to interact with various molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Uniqueness

The presence of two chloromethyl groups in this compound makes it highly reactive and versatile for further chemical modifications. This unique feature allows it to be used in a wide range of applications, from pharmaceuticals to materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

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